Acetyl-PHF6QV amide Trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

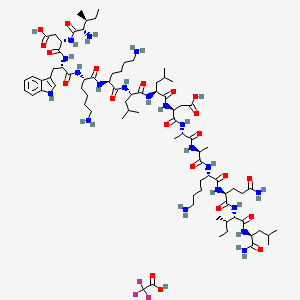

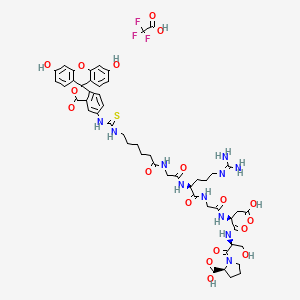

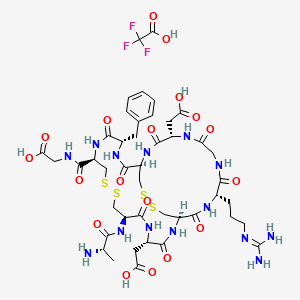

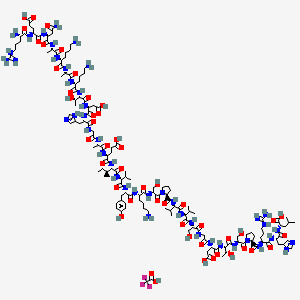

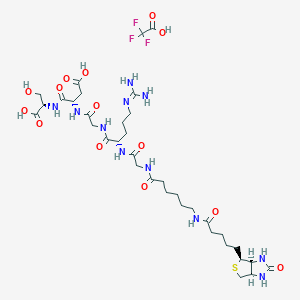

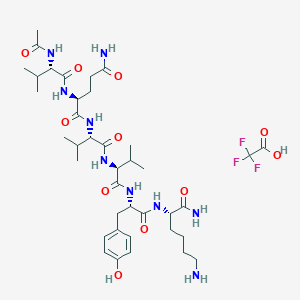

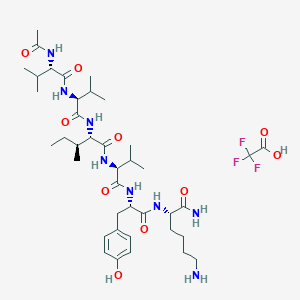

Acetyl-PHF6QV amide trifluoroacetate salt, also known as Ac-Val-Val-Ile-Val-Tyr-Lys-NH₂ trifluoroacetate salt (CAS :2022956-52-9), is a peptide that can be used in the application of Alzheimer Disease Tau Peptides . It is a product from Ruixi and is stored at -20℃, protected from light and moisture .

Synthesis Analysis

The synthesis of amides from ketones involves the reactivity of the Trifluoroacetic acid hydroxylamine system in a one-step salt-free process . The trifluoroacetate of the hydroxylamine can be obtained with a modified nitric acid hydrogenation reaction .Molecular Structure Analysis

The molecular weight of this compound is 875 g/mol . Its molecular formula is C40H65F3N8O10 . The sequence of this peptide is Ac-Val-Val-Ile-Val-Tyr-Lys-NH2 .Chemical Reactions Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides .Physical And Chemical Properties Analysis

Most amides are solids at room temperature; the boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .Scientific Research Applications

Novel Electrostatic Mechanism for Mode of Action by N-acetylated Proteins

A review presents a novel mechanism based on electrostatics and cell signaling for N-acetylated proteins. The study highlights the substantial increase in the amide dipole and electrostatic field contrasted with the primary amino of the lysine precursor, which might serve as a bridge in electron transfer and cell signaling. The relationship between N-acetylation and phosphorylation is also explored, suggesting electrostatic fields may be important in the case of phosphates and involvement in cell signaling, including mechanistic aspects (Kovacic, 2011).

Gas-Liquid Chromatography of Bile Acids

This study reviews the methods for preparation, separation, identification, and quantitative estimation of the trifluoroacetyl derivatives of bile acid methyl esters. It emphasizes the suitability of methylfluoroalkyl silicone (QF-1) for the analysis of trifluoroacetates and its application to biological materials including bile acid samples from various sources. The orderly resolution of conformational isomers and the high yield recovery of bile acid derivatives highlight the effectiveness of this method (Kuksis, 1965).

N-Acetylcysteine Amide: A Derivative to Fulfill the Promises of N-Acetylcysteine

The study discusses N-Acetylcysteine amide (NACA), an amide derivative of N-Acetylcysteine (NAC), synthesized to improve lipophilicity, membrane permeability, and antioxidant property. It covers the therapeutic potentials of NACA in neurological disorders, pulmonary inflammation, and antibiotic-induced apoptosis, highlighting its superior bioavailability and the potential to fulfill the promises of NAC (Sunitha et al., 2013).

N-Acetylcysteine in Psychiatry: Current Therapeutic Evidence and Potential Mechanisms of Action

This review outlines the use of N-acetylcysteine (NAC) in the treatment of psychiatric disorders, emphasizing its potential beyond being a precursor to the antioxidant glutathione. It discusses modulating glutamatergic, neurotropic, and inflammatory pathways and highlights promising results in populations with psychiatric disorders, including where treatment efficacy has previously been limited (Dean, Giorlando, & Berk, 2011).

Disinfection of Wastewater with Peracetic Acid: A Review

This review examines the use of peracetic acid as a disinfectant for wastewater effluents, focusing on its broad spectrum of antimicrobial activity, ease of treatment implementation, and environmental advantages. It also discusses the challenges, such as the increase of organic content in the effluent due to acetic acid and the high cost associated with peracetic acid disinfection (Kitis, 2004).

Safety and Hazards

Trifluoroacetic acid (TFA) is classified as Acute toxicity, Inhalation (Category 4), Skin corrosion (Category 1A), Eye damage (Category 1), and Long-term (chronic) aquatic hazard (Category 3) . It causes severe skin burns and eye damage, is harmful if inhaled, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64N8O8.C2HF3O2/c1-10-23(8)32(46-37(53)31(22(6)7)44-36(52)29(20(2)3)41-24(9)47)38(54)45-30(21(4)5)35(51)43-28(19-25-14-16-26(48)17-15-25)34(50)42-27(33(40)49)13-11-12-18-39;3-2(4,5)1(6)7/h14-17,20-23,27-32,48H,10-13,18-19,39H2,1-9H3,(H2,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,52)(H,45,54)(H,46,53);(H,6,7)/t23-,27-,28-,29-,30-,31-,32-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCGZJDGRWECLW-IJPVZMTKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H65F3N8O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.